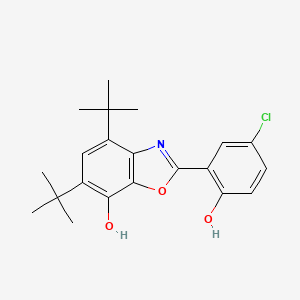
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol, also known as Tinopal CBS-X, is a fluorescent whitening agent that is widely used in various industries, including textile, paper, plastics, and detergents. The compound is known for its ability to absorb ultraviolet light and emit blue light, which makes the treated products appear brighter and whiter.
作用機序
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X works by absorbing ultraviolet light and emitting blue light. This makes the treated products appear brighter and whiter. The compound is able to do this because it contains a benzoxazole ring that absorbs ultraviolet light and a phenol group that emits blue light when excited.
Biochemical and Physiological Effects:
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is not known to have any significant biochemical or physiological effects. The compound is considered to be safe for use in various industries and has not been shown to cause any adverse health effects.
実験室実験の利点と制限
One advantage of using 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X in lab experiments is that it is a relatively inexpensive compound that is readily available. Another advantage is that it is stable and easy to handle. One limitation of using 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X in lab experiments is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X. One area of research could focus on developing new synthesis methods that are more efficient and environmentally friendly. Another area of research could focus on improving the fluorescence properties of 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X to make it more effective in various applications. Additionally, research could be conducted to explore the potential use of 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X in biomedical applications, such as imaging and drug delivery.
合成法
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X can be synthesized by reacting 5-chloro-2-hydroxybenzoic acid with 2-aminophenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with tert-butyl bromoacetate and sodium hydride to form the tert-butyl ester. Finally, the tert-butyl ester is deprotected with trifluoroacetic acid to yield 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X.
科学的研究の応用
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been extensively studied for its fluorescence properties and its potential applications in various fields. In the textile industry, 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is used as a whitening agent to improve the appearance of fabrics and to make them more attractive to consumers. In the paper industry, 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is used to enhance the brightness and whiteness of paper products. In the plastics industry, 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is used to improve the appearance of plastic products and to make them more appealing to consumers. In the detergent industry, 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is used as a brightening agent to make clothes appear brighter and whiter.
特性
IUPAC Name |
4,6-ditert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-20(2,3)13-10-14(21(4,5)6)17(25)18-16(13)23-19(26-18)12-9-11(22)7-8-15(12)24/h7-10,24-25H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCUDPHEBOAOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=CC(=C3)Cl)O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4929649.png)
![methyl 4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4929656.png)
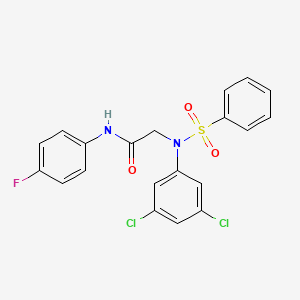
![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
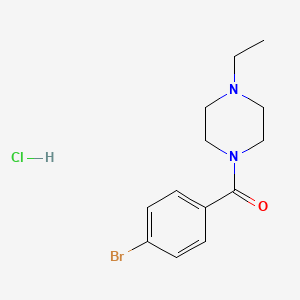
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)
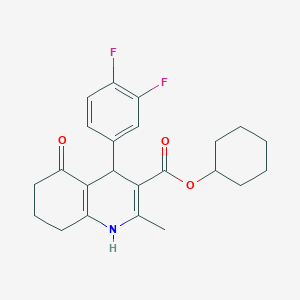
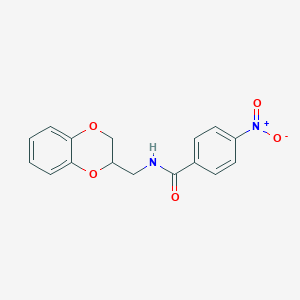
![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)